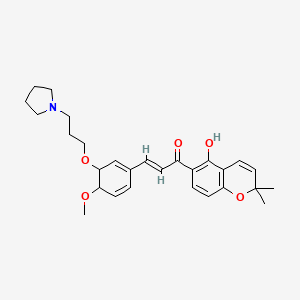

HIF-1 inhibitor-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H35NO5 |

|---|---|

Molecular Weight |

465.6 g/mol |

IUPAC Name |

(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-[4-methoxy-3-(3-pyrrolidin-1-ylpropoxy)cyclohexa-1,5-dien-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C28H35NO5/c1-28(2)14-13-22-24(34-28)12-9-21(27(22)31)23(30)10-7-20-8-11-25(32-3)26(19-20)33-18-6-17-29-15-4-5-16-29/h7-14,19,25-26,31H,4-6,15-18H2,1-3H3/b10-7+ |

InChI Key |

AQSVAPNHDONSRJ-JXMROGBWSA-N |

Isomeric SMILES |

CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC(C(C=C3)OC)OCCCN4CCCC4)C |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC(C(C=C3)OC)OCCCN4CCCC4)C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of HIF-1 Inhibitor PX-478: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia-inducible factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen tension (hypoxia), a hallmark of the tumor microenvironment. HIF-1 activation promotes tumor progression, angiogenesis, metabolic reprogramming, and resistance to therapy. Consequently, inhibiting the HIF-1 signaling pathway has emerged as a promising strategy in oncology. This technical guide provides an in-depth overview of the mechanism of action of PX-478, a potent and selective small-molecule inhibitor of HIF-1α.

HIF-1 Signaling Pathway: A Brief Overview

Under normoxic conditions, the HIF-1α subunit is continuously synthesized and rapidly degraded. Prolyl hydroxylases (PHDs) hydroxylate specific proline residues on HIF-1α, enabling its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets it for proteasomal degradation. In hypoxic conditions, the lack of oxygen as a cofactor inhibits PHD activity, leading to the stabilization and accumulation of HIF-1α. Stabilized HIF-1α translocates to the nucleus, dimerizes with the constitutively expressed HIF-1β subunit, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.

The Multi-pronged Mechanism of Action of PX-478

PX-478 (S-2-amino-3-[4′-N,N,-bis(chloroethyl)amino]phenyl propionic acid N-oxide dihydrochloride) is an orally active and selective inhibitor of HIF-1α that has demonstrated potent antitumor activity in preclinical models. Its mechanism of action is multifaceted, targeting HIF-1α at multiple levels, independent of the oxygen tension and the status of pVHL and p53.[1][2]

The primary mechanisms by which PX-478 inhibits HIF-1α are:

-

Inhibition of HIF-1α Protein Translation: The most significant effect of PX-478 is the suppression of HIF-1α protein synthesis.[1] This is particularly effective in hypoxic tumor cells where the translation of most proteins is reduced, while HIF-1α translation is maintained.

-

Reduction of HIF-1α mRNA Levels: PX-478 has been shown to decrease the levels of HIF-1α messenger RNA.[1]

-

Inhibition of HIF-1α Deubiquitination: To a lesser extent, PX-478 can inhibit the deubiquitination of HIF-1α, leading to an increase in its polyubiquitinated form and promoting its degradation.[2]

These combined actions result in a significant reduction of both constitutive and hypoxia-induced HIF-1α protein levels and its transcriptional activity.[3][4]

Quantitative Data Summary

The inhibitory activity of PX-478 has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for the reduction of hypoxia-induced HIF-1α protein levels are summarized below.

| Cell Line | Cancer Type | IC50 (µM) for HIF-1α Inhibition | Reference |

| PC-3 | Prostate Cancer | 3.9 ± 2.0 | [1] |

| MCF-7 | Breast Cancer | 4.0 ± 2.0 | [1] |

| Panc-1 | Pancreatic Cancer | 10.1 ± 1.9 | [1] |

| BxPC-3 | Pancreatic Cancer | 15.3 ± 4.8 | [1] |

| HT-29 | Colon Cancer | 19.4 ± 5.0 | [1] |

| C6 (reporter) | Glioma | 49.2 | [3] |

Key Experimental Protocols

The characterization of PX-478's mechanism of action involves several key experimental techniques. Detailed methodologies are outlined below.

Western Blotting for HIF-1α Protein Levels

This protocol is used to determine the effect of PX-478 on the abundance of HIF-1α protein in cancer cells under normoxic and hypoxic conditions.

-

Cell Culture and Treatment: Cancer cell lines (e.g., PC-3, MCF-7) are cultured in appropriate media. For experiments, cells are treated with varying concentrations of PX-478 (e.g., 0.1 to 200 µM) for a specified duration (e.g., 16-24 hours) under either normoxic (21% O2, 5% CO2) or hypoxic (1% O2, 5% CO2, 94% N2) conditions.[3][4]

-

Protein Extraction: Nuclear or whole-cell extracts are prepared from the treated cells using appropriate lysis buffers (e.g., NE-PER Nuclear and Cytoplasmic Extraction Reagents).[3]

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for HIF-1α. A loading control antibody (e.g., β-actin) is also used to ensure equal protein loading.

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

-

Densitometry: The intensity of the HIF-1α and loading control bands is quantified using image analysis software to determine the relative change in HIF-1α protein levels.[4]

Hypoxia-Response Element (HRE) Reporter Assay

This assay measures the transcriptional activity of HIF-1 by quantifying the expression of a reporter gene (e.g., luciferase or green fluorescent protein) under the control of an HRE-containing promoter.

-

Cell Line Generation: A stable cell line is created by transfecting cells (e.g., C6 glioma cells) with a plasmid containing a reporter gene driven by a promoter with multiple copies of the HRE.[3]

-

Cell Plating and Treatment: The HRE-reporter cells are plated in a multi-well plate (e.g., 96-well) and allowed to adhere. The cells are then treated with a range of PX-478 concentrations.

-

Induction of Hypoxia: HIF-1 activity is induced by exposing the cells to hypoxic conditions (1% O2) or a hypoxia-mimetic agent like cobalt chloride (CoCl2).[3]

-

Reporter Gene Measurement: After a defined incubation period (e.g., 24 hours), the expression of the reporter gene is measured. For a luciferase reporter, a substrate is added, and luminescence is quantified using a luminometer. For a fluorescent reporter, fluorescence is measured using a microplate reader.

-

Data Analysis: The reporter signal is normalized to cell viability or a constitutively expressed control reporter. The IC50 value for the inhibition of HIF-1 transcriptional activity is then calculated.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony and is used to determine the effect of PX-478 on the radiosensitivity of cancer cells.

-

Cell Culture and Treatment: Cancer cells are grown to sub-confluency and treated with a specific concentration of PX-478 (e.g., 25 µM) for 24 hours under normoxic or hypoxic conditions.[3]

-

Irradiation: The cells are then irradiated with increasing doses of ionizing radiation (e.g., 2, 4, 6 Gy) while maintaining the atmospheric conditions.[3]

-

Cell Plating: After irradiation, the cells are harvested, counted, and replated at low densities in drug-free medium in new culture dishes.

-

Colony Formation: The cells are incubated for a period that allows for the formation of visible colonies (typically 1-2 weeks).

-

Staining and Counting: The colonies are fixed and stained (e.g., with crystal violet), and colonies containing at least 50 cells are counted.

-

Data Analysis: The surviving fraction of cells for each treatment condition is calculated and plotted against the radiation dose to generate survival curves. This allows for the determination of the radiosensitizing effect of PX-478.

Conclusion

PX-478 is a potent HIF-1α inhibitor with a unique, multi-level mechanism of action that primarily involves the suppression of HIF-1α translation. This comprehensive approach to inhibiting the HIF-1 pathway makes PX-478 a valuable tool for cancer research and a promising candidate for clinical development. The experimental protocols detailed in this guide provide a framework for the continued investigation of PX-478 and other novel HIF-1 inhibitors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Molecular mechanisms for the activity of PX-478, an antitumor inhibitor of the hypoxia-inducible factor-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The selective hypoxia inducible factor-1 inhibitor PX-478 provides in vivo radiosensitization through tumor stromal effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

The Discovery and Synthesis of HIF-1 Inhibitor CAY10585: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoxia-inducible factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen conditions, a state known as hypoxia. In solid tumors, hypoxia is a common feature that promotes tumor progression, metastasis, and resistance to therapy. Consequently, the HIF-1 signaling pathway has emerged as a critical target for anticancer drug discovery. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of CAY10585 (also known as LW6), a potent small-molecule inhibitor of HIF-1. This document details the mechanism of action of CAY10585, presents its key biological activity data, and provides comprehensive experimental protocols for its synthesis and evaluation, intended to support further research and development in the field of HIF-1-targeted cancer therapy.

Introduction to the HIF-1 Signaling Pathway

Hypoxia-inducible factor-1 (HIF-1) is a heterodimeric protein complex composed of an oxygen-labile alpha subunit (HIF-1α) and a constitutively expressed beta subunit (HIF-1β)[1]. Under normal oxygen levels (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and rapid degradation by the proteasome[2].

In hypoxic conditions, the lack of oxygen as a substrate for PHD enzymes leads to the stabilization and accumulation of HIF-1α in the cytoplasm. Stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β. This active HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoter regions of a multitude of target genes, activating their transcription. These target genes are involved in various aspects of cancer progression, including angiogenesis (e.g., VEGF), glucose metabolism, and cell survival[1][3]. The critical role of HIF-1 in tumor adaptation and survival makes it a compelling target for therapeutic intervention.

Discovery of CAY10585

CAY10585 (CAS 934593-90-5) was identified as a novel inhibitor of HIF-1 through structural modifications of a compound discovered during a screening campaign utilizing a hypoxia-response element (HRE)-dependent reporter assay[1][3]. This (aryloxyacetylamino)benzoic acid analogue demonstrated potent inhibition of HIF-1α protein accumulation and the expression of its target genes under hypoxic conditions[1][3].

Mechanism of Action

CAY10585 exerts its inhibitory effect by preventing the accumulation of the HIF-1α protein in hypoxic conditions[4][5][6]. Studies have shown that CAY10585 promotes the degradation of HIF-1α[7]. Interestingly, it does not appear to affect the activity of prolyl hydroxylase (PHD) enzymes but rather induces the expression of the von Hippel-Lindau (VHL) tumor suppressor protein, which is a key component of the E3 ubiquitin ligase complex that targets HIF-1α for proteasomal degradation[7]. By enhancing VHL expression, CAY10585 facilitates the degradation of HIF-1α, thereby inhibiting the HIF-1 signaling pathway[7].

Quantitative Biological Data

The inhibitory activity of CAY10585 has been quantified in various cancer cell lines. The following table summarizes the key in vitro efficacy data.

| Compound | Assay Type | Cell Line | IC50 (µM) | Reference |

| CAY10585 | HRE-dependent reporter assay | AGS (human gastric adenocarcinoma) | 0.7 | [4][8] |

| CAY10585 | HRE-dependent reporter assay | Hep3B (human hepatocellular carcinoma) | 2.6 | [4][8] |

| CAY10585 | HIF-1 inhibition | - | 4.4 | [9] |

Synthesis of CAY10585

The synthesis of CAY10585 involves the coupling of two key intermediates: methyl 3-amino-4-hydroxybenzoate and 2-(4-(adamantan-1-yl)phenoxy)acetic acid . Below are the detailed protocols for the synthesis of these precursors and the final product.

Synthesis of Intermediate 1: Methyl 3-amino-4-hydroxybenzoate

-

Materials: 3-Amino-4-hydroxybenzoic acid, anhydrous methanol, trimethylsilyl chloride (TMSCl), ethyl acetate, silica gel.

-

Protocol:

-

Dissolve 3-Amino-4-hydroxybenzoic acid (2.61 mmol) in anhydrous methanol (10 mL).

-

Add trimethylsilyl chloride (TMSCl) (5.94 mmol) to the solution.

-

Stir the reaction mixture at 55°C for 48 hours.

-

After the reaction is complete, remove the solvent by evaporation under reduced pressure.

-

Purify the crude product by silica gel column chromatography using ethyl acetate as the eluent to yield methyl 3-amino-4-hydroxybenzoate as a white solid[9][10].

-

Synthesis of Intermediate 2: 2-(4-(adamantan-1-yl)phenoxy)acetic acid

-

Materials: 2-(4-(1-adamantyl)phenoxy)ethyl acetate, lithium hydroxide monohydrate (LiOH·H₂O), tetrahydrofuran (THF), water, 10% hydrochloric acid (HCl), ethyl acetate (EtOAc), silica gel.

-

Protocol:

-

Dissolve 2-(4-(1-adamantyl)phenoxy)ethyl acetate (3.50 mmol) in a 1:1 mixture of THF and water (20 mL).

-

Add LiOH·H₂O (7.00 mmol) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Upon completion, acidify the reaction mixture to pH 2 with a 10% HCl solution.

-

Extract the aqueous layer with EtOAc.

-

Concentrate the organic phase and purify the residue by silica gel column chromatography to obtain 2-(4-(1-adamantyl)phenoxy)acetic acid as a white solid[4].

-

Final Synthesis of CAY10585

-

Materials: Methyl 3-amino-4-hydroxybenzoate, 2-(4-(adamantan-1-yl)phenoxy)acetic acid, a suitable coupling agent (e.g., EDC/HOBt or HATU), and an appropriate solvent (e.g., DMF or CH₂Cl₂).

-

Protocol (General Procedure):

-

Dissolve 2-(4-(adamantan-1-yl)phenoxy)acetic acid in the chosen solvent.

-

Add the coupling agent and stir for a short period to activate the carboxylic acid.

-

Add methyl 3-amino-4-hydroxybenzoate to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield CAY10585.

-

Experimental Protocols

HIF-1α Inhibition Assessment by Western Blot

This protocol details the detection of HIF-1α protein levels in cell lysates to assess the inhibitory activity of compounds like CAY10585.

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa, Hep3B, or AGS) and allow them to adhere overnight.

-

Treat the cells with various concentrations of CAY10585 for a predetermined time.

-

Induce hypoxia by placing the cells in a hypoxic chamber (e.g., 1% O₂) or by treating with a hypoxia-mimetic agent like cobalt chloride (CoCl₂) or desferrioxamine (DFO) for 4-6 hours. Include a normoxic, untreated control group.

-

-

Lysate Preparation:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells directly on the plate with Laemmli sample buffer containing a reducing agent (DTT or β-mercaptoethanol) and protease inhibitors. To specifically analyze nuclear HIF-1α, nuclear extraction protocols are recommended[8].

-

Scrape the cell lysate, transfer to a microfuge tube, and shear the genomic DNA by passing the lysate through a small gauge needle.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel (e.g., 7.5% polyacrylamide).

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot[8].

-

Normalize the HIF-1α band intensity to a loading control (e.g., β-actin or α-tubulin).

-

HRE-dependent Reporter Gene Assay

This assay measures the transcriptional activity of HIF-1 by quantifying the expression of a reporter gene (e.g., luciferase) under the control of HREs.

-

Cell Transfection:

-

Plate cells in a multi-well plate.

-

Transfect the cells with a reporter plasmid containing a luciferase gene driven by a promoter with multiple HRE copies. A co-transfection with a control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter can be used for normalization.

-

-

Compound Treatment and Hypoxia Induction:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of CAY10585.

-

Induce hypoxia by placing the plate in a hypoxic chamber (1% O₂) for 16-24 hours.

-

-

Luciferase Assay:

-

After the incubation period, lyse the cells using the luciferase assay lysis buffer.

-

Measure the firefly luciferase activity (from the HRE-reporter) and the Renilla luciferase activity (from the control reporter) using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.

-

Calculate the relative luciferase activity by normalizing the HRE-reporter activity to the control reporter activity.

-

Visualizations

References

- 1. Open Access@KRIBB: (Aryloxyacetylamino)benzoic acid analogues: a new class of hypoxia-inducible factor-1 inhibitors [oak.kribb.re.kr]

- 2. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne [bio-techne.com]

- 3. (Aryloxyacetylamino)benzoic acid analogues: A new class of hypoxia-inducible factor-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(4-(adaMantan-1-yl)phenoxy)acetic acid | 52804-26-9 [chemicalbook.com]

- 5. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [wisdomlib.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. e-century.us [e-century.us]

- 8. resources.novusbio.com [resources.novusbio.com]

- 9. Methyl 3-amino-4-hydroxybenzoate | 536-25-4 [chemicalbook.com]

- 10. Methyl 3-amino-4-hydroxybenzoate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the HIF-1 Inhibitor LW6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the Hypoxia-Inducible Factor-1 (HIF-1) inhibitor, LW6. Detailed experimental protocols for the characterization of this compound are also included to facilitate further research and development.

Chemical Structure and Properties

LW6, also known as CAY10585 or by its chemical name 3-(2-(4-Adamantan-1-yl-phenoxy)-acetylamino)-4-hydroxybenzoic acid methyl ester, is a small molecule inhibitor of HIF-1. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 934593-90-5 |

| Molecular Formula | C₂₆H₂₉NO₅ |

| Molecular Weight | 435.51 g/mol |

| Appearance | Light beige powder |

| Purity | ≥98% by HPLC |

| Synonyms | CAY10585, HIF-1 Inhibitor, LW6 |

Biological Activity and Mechanism of Action

LW6 is a cell-permeable compound that inhibits the transcriptional activity of HIF-1. It selectively blocks the hypoxia-induced accumulation of the HIF-1α protein without affecting the cellular levels of HIF-1α mRNA or the constitutively expressed HIF-1β protein.[1]

The primary mechanism of action of LW6 involves the upregulation of the von Hippel-Lindau (VHL) tumor suppressor protein.[2][3] Under normoxic conditions, VHL is a key component of an E3 ubiquitin ligase complex that targets HIF-1α for proteasomal degradation. By inducing the expression of VHL, LW6 promotes the degradation of HIF-1α even under hypoxic conditions, thereby inhibiting the transcription of HIF-1 target genes.[2][3] It has been shown that the effect of LW6 is dependent on the hydroxylation of proline residues (P402 and P564) in the oxygen-dependent degradation domain (ODDD) of HIF-1α, but it does not directly affect the activity of prolyl hydroxylases (PHDs).[2]

Interestingly, LW6 is rapidly converted in vivo to an active metabolite, (4-adamantan-1-yl-phenoxy)acetic acid (APA), which also contributes to the overall anti-tumor efficacy.[4]

Signaling Pathway of HIF-1 and LW6's Point of Intervention

The following diagram illustrates the canonical HIF-1 signaling pathway and the mechanism by which LW6 inhibits this pathway.

Caption: HIF-1 signaling pathway under normoxia and hypoxia, and the intervention by LW6.

Quantitative Biological Data

The inhibitory activity of LW6 has been quantified in various cell lines and assay formats. The half-maximal inhibitory concentration (IC₅₀) values are presented in the table below.

| Cell Line | Assay Type | IC₅₀ | Reference |

| HCT116 | HRE-luciferase reporter assay | 4.4 µM | [5] |

| HCT116 | Dual luciferase reporter gene assay | 2.44 µM | [5] |

| AGS | HRE reporter assay | 0.7 µM | [1] |

| Hep3B | HRE reporter assay | 2.6 µM | [1] |

| General | HIF inhibition | 4.4 µM | [2] |

| General | MDH2 inhibition | 6.3 µM | [2] |

Experimental Protocols

Detailed methodologies for key experiments to characterize HIF-1 inhibitors like LW6 are provided below.

Western Blot Analysis of HIF-1α Protein Levels

This protocol is adapted for the analysis of HIF-1α protein levels in A549 human lung carcinoma cells treated with LW6.

Objective: To determine the effect of LW6 on the hypoxia-induced accumulation of HIF-1α protein.

Materials:

-

A549 cells

-

LW6 (dissolved in DMSO)

-

Hypoxia chamber (1% O₂)

-

Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels (e.g., 7.5% polyacrylamide)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody: mouse anti-HIF-1α

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

ECL detection reagent

-

Loading control antibody (e.g., anti-β-actin)

Procedure:

-

Cell Culture and Treatment:

-

Plate A549 cells and allow them to adhere overnight.

-

Pre-treat the cells with the desired concentration of LW6 (e.g., 20 µM) or vehicle (DMSO) for 12 hours.

-

Induce hypoxia by placing the cells in a hypoxia chamber (1% O₂) for 8 hours. A normoxic control group should be maintained at 21% O₂.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells on ice using Cell Lysis Buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply ECL detection reagent to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with a loading control antibody (e.g., β-actin) to ensure equal protein loading.

-

Caption: A typical workflow for Western blot analysis of HIF-1α protein levels.

Hypoxia-Responsive Element (HRE) Luciferase Reporter Assay

This protocol is a representative method for assessing the effect of LW6 on HIF-1 transcriptional activity using a luciferase reporter construct.

Objective: To quantify the inhibitory effect of LW6 on HIF-1-mediated gene transcription.

Materials:

-

HCT116 cells

-

HRE-luciferase reporter plasmid (e.g., pGL3-HRE-Luc)

-

Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase, pRL-SV40)

-

Transfection reagent

-

LW6 (dissolved in DMSO)

-

Hypoxia chamber (1% O₂)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Transfection:

-

Plate HCT116 cells in a multi-well plate.

-

Co-transfect the cells with the HRE-luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Allow the cells to recover and express the reporters for 12-24 hours.

-

-

Compound Treatment and Hypoxia Induction:

-

Treat the transfected cells with various concentrations of LW6 or vehicle (DMSO).

-

Incubate the cells under hypoxic (1% O₂) or normoxic conditions for 16 hours.

-

-

Luciferase Assay:

-

Lyse the cells using the lysis buffer provided in the dual-luciferase reporter assay kit.

-

Measure the firefly and Renilla luciferase activities sequentially in each lysate using a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

-

Calculate the fold induction of HRE-luciferase activity by hypoxia relative to normoxia.

-

Determine the dose-dependent inhibition of hypoxia-induced HRE-luciferase activity by LW6 and calculate the IC₅₀ value.

-

Quantitative Real-Time PCR (qPCR) for HIF-1 Target Gene Expression

This protocol outlines the steps to measure the effect of LW6 on the mRNA levels of HIF-1 target genes such as VEGF and CA9.

Objective: To determine if LW6-mediated inhibition of HIF-1α protein leads to a downstream reduction in the transcription of its target genes.

Materials:

-

HCT116 or other suitable cells

-

LW6 (dissolved in DMSO)

-

Hypoxia chamber (1% O₂)

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

qPCR instrument

-

Primers for target genes (VEGF, CA9) and a housekeeping gene (e.g., GAPDH, β-actin)

Primer Sequences:

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |

|---|---|---|

| VEGF | GAGCCTTGCCTTGCTGCTCTAC | CACCAGGGTCTCGATTGGATG |

| HIF-1α | CCCAATGTCGGAGTTTGGAA | GTGGCAACTGATGAGCAAGC |

| GAPDH | AAGGTCGGAGTCAACGGATTTG | CCATGGGTGGAATCATATTGGAA |

Procedure:

-

Cell Treatment and RNA Extraction:

-

Treat cells with LW6 or vehicle and expose to hypoxia as described in the Western blot protocol.

-

Extract total RNA from the cells using an RNA extraction kit following the manufacturer's instructions.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

-

-

qPCR:

-

Set up qPCR reactions containing cDNA, SYBR Green master mix, and forward and reverse primers for the target and housekeeping genes.

-

Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

-

Calculate the fold change in gene expression using the 2-ΔΔCt method, comparing LW6-treated samples to vehicle-treated controls under hypoxic conditions.

-

Caption: A standard workflow for quantitative real-time PCR (qPCR) analysis.

Conclusion

LW6 is a potent and well-characterized inhibitor of the HIF-1 signaling pathway. Its mechanism of action, involving the upregulation of VHL and subsequent proteasomal degradation of HIF-1α, makes it a valuable tool for studying the roles of HIF-1 in various physiological and pathological processes, particularly in cancer biology. The experimental protocols provided in this guide offer a robust framework for the further investigation and development of LW6 and other HIF-1 inhibitors.

References

- 1. Resistin and Visfatin Expression in HCT-116 Colorectal Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LW6, a hypoxia-inducible factor 1 inhibitor, selectively induces apoptosis in hypoxic cells through depolarization of mitochondria in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Transcriptional control of the tumor- and hypoxia-marker carbonic anhydrase 9: a one transcription factor (HIF-1) show? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chronic inhibition of tumor cell-derived VEGF enhances the malignant phenotype of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Binding Affinity and Mechanism of Action of Representative HIF-1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia-inducible factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen tension (hypoxia). It plays a pivotal role in tumor progression, angiogenesis, and metabolic reprogramming, making it a prime target for cancer therapy. HIF-1 is a heterodimeric protein composed of an oxygen-labile alpha subunit (HIF-1α) and a constitutively expressed beta subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded, while under hypoxic conditions, it is stabilized, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. This guide provides a detailed overview of the binding affinities and mechanisms of action of several representative HIF-1 inhibitors.

Data Presentation: Quantitative Inhibitor Data

The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected HIF-1 inhibitors, providing a quantitative measure of their potency.

| Inhibitor Name | CAS Number | Target | Assay Type | Cell Line(s) | IC50 Value |

| KC7F2 | Not available | HIF-1α Translation | HRE-driven alkaline phosphatase reporter | LN229 | 20 µM[1] |

| IDF-11774 | 1429054-28-3 | HIF-1α Accumulation | HRE-luciferase reporter | HCT116 | 3.65 µM |

| PX-478 | Not available | Multiple (HIF-1α transcription, translation, deubiquitination) | Cytotoxicity | Various | ~20–30 μM |

| BAY 87-2243 | Not available | Mitochondrial Complex I (indirectly inhibits HIF-1) | HRE-luciferase reporter | HCT116luc | ~0.7 nM (reporter), ~2 nM (CA9 protein) |

| Unnamed Inhibitor | 934593-90-5 | HIF-1 Transcriptional Activity | HRE-luciferase reporter | AGS, Hep3B | 0.7 µM, 2.6 µM |

Mandatory Visualization

HIF-1 Signaling Pathway

Caption: HIF-1 signaling under normoxic vs. hypoxic conditions.

Mechanisms of HIF-1 Inhibition

Caption: Diverse mechanisms of HIF-1 inhibition.

Experimental Workflow: HRE Reporter Assay

Caption: Workflow for HRE reporter assays.

Experimental Protocols

Hypoxia Response Element (HRE) Luciferase Reporter Assay

This assay is a common method for screening and characterizing HIF-1 inhibitors by measuring their effect on HIF-1 transcriptional activity.

Principle: Cells are engineered to stably express a reporter gene (e.g., firefly luciferase) under the control of a promoter containing multiple copies of the HRE. Under hypoxic conditions, activated HIF-1 binds to the HREs and drives the expression of the reporter gene. The activity of the reporter protein (luciferase) is measured by a luminescent signal, which is proportional to HIF-1 transcriptional activity. Inhibitors of the HIF-1 pathway will reduce this signal.

Detailed Methodology:

-

Cell Culture and Plating:

-

Use a cancer cell line (e.g., HCT116, HeLa, or LN229) stably transfected with an HRE-luciferase reporter plasmid.[2][3]

-

Culture the cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin/Streptomycin) at 37°C in a humidified atmosphere with 5% CO2.[3]

-

Seed the cells into white, clear-bottom 96-well or 384-well microplates at a density of 3,000-10,000 cells per well.[2][4] Allow cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test inhibitor in the appropriate cell culture medium.

-

Remove the old medium from the cells and add the medium containing the various concentrations of the inhibitor. Include vehicle-only controls.

-

-

Hypoxic Induction:

-

Luminescence Measurement:

-

After the hypoxic incubation, remove the plates from the chamber.

-

Add a luciferase assay reagent (e.g., Steady-Glo® Luciferase Assay System) to each well according to the manufacturer's instructions.[4] This reagent lyses the cells and provides the substrate for the luciferase enzyme.

-

Incubate the plates at room temperature for 15-30 minutes in the dark to allow the luminescent signal to stabilize.[2][4]

-

Measure the luminescence using a microplate luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (from wells with no cells).

-

Normalize the luminescent signal of the treated wells to the vehicle-treated control wells.

-

Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

HIF-1α Accumulation Assay (Western Blot)

This assay directly measures the effect of an inhibitor on the levels of HIF-1α protein.

Principle: Cells are treated with the inhibitor and subjected to hypoxia. The total cellular protein is then extracted, separated by size using SDS-PAGE, transferred to a membrane, and probed with an antibody specific for HIF-1α. The amount of HIF-1α protein is then visualized and can be quantified.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa, MCF-7) in 6-well plates or 10 cm dishes and allow them to reach 70-80% confluency.

-

Treat the cells with the desired concentrations of the inhibitor for a specified time.

-

Induce hypoxia as described in the HRE reporter assay protocol (e.g., 1% O2 for 4-6 hours).

-

-

Protein Extraction:

-

Critical Step: Due to the rapid degradation of HIF-1α in the presence of oxygen, all subsequent steps should be performed on ice and as quickly as possible.[5]

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.[6] For nuclear HIF-1α, a nuclear extraction kit is recommended.

-

Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cellular debris.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[7]

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-polyacrylamide gel (e.g., 8% gel).[5]

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1-1.5 hours at room temperature.

-

Incubate the membrane with a primary antibody against HIF-1α (e.g., diluted 1:500 or 1:1000 in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-1.5 hours at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

A loading control, such as β-actin or PCNA, should be probed on the same membrane to ensure equal protein loading.

-

Quantify the band intensities using densitometry software and normalize the HIF-1α signal to the loading control.

-

Quantitative PCR (qPCR) for HIF-1 Target Genes

This method assesses the effect of an inhibitor on the downstream transcriptional output of HIF-1 by measuring the mRNA levels of its target genes.

Principle: Cells are treated with the inhibitor and exposed to hypoxia. Total RNA is then extracted and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for qPCR with primers specific for HIF-1 target genes (e.g., VEGF, GLUT1, CA9). The change in mRNA levels reflects the inhibitor's effect on HIF-1 activity.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Follow the same procedure as for the Western blot assay.

-

-

RNA Extraction:

-

Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol.

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer.

-

-

cDNA Synthesis:

-

Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Quantitative PCR:

-

Prepare a qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., 18S rRNA, ACTB), and a SYBR Green master mix.[8]

-

Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

A melt curve analysis should be performed at the end of the run to ensure the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each gene in each sample.

-

Calculate the relative mRNA expression of the target genes using the ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the untreated control.[8]

-

Conclusion

The study of HIF-1 inhibitors is a dynamic field with significant therapeutic potential. The methodologies outlined in this guide provide a robust framework for the characterization of novel inhibitory compounds. By employing a combination of reporter assays, direct measurement of HIF-1α protein levels, and analysis of downstream gene expression, researchers can gain a comprehensive understanding of the binding affinity and mechanism of action of these promising therapeutic agents. Careful attention to experimental detail, particularly in the handling of the labile HIF-1α protein, is crucial for obtaining reliable and reproducible data.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. bosterbio.com [bosterbio.com]

- 4. HRE-Luciferase reporter assay [bio-protocol.org]

- 5. docs.abcam.com [docs.abcam.com]

- 6. Development of a Novel Anti-HIF-1α Screening System Coupled with Biochemical and Biological Validation for Rapidly Selecting Potent Anti-Cancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hypoxia-inducible Factor-1 (HIF-1) but Not HIF-2 Is Essential for Hypoxic Induction of Collagen Prolyl 4-Hydroxylases in Primary Newborn Mouse Epiphyseal Growth Plate Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: HIF-1 Inhibitor-5 (SYP-5) and its Role in Angiogenesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hypoxia-inducible factor-1 (HIF-1) is a critical transcription factor in cellular adaptation to low oxygen environments, a hallmark of the tumor microenvironment. Its alpha subunit, HIF-1α, is a key mediator of the hypoxic response, driving the expression of numerous genes involved in tumor progression, including those essential for angiogenesis. The formation of new blood vessels is a crucial process for tumor growth and metastasis. Consequently, inhibiting HIF-1α presents a promising therapeutic strategy for cancer treatment. This technical guide focuses on a novel HIF-1 inhibitor, designated as SYP-5, and elucidates its mechanism of action in the context of angiogenesis. SYP-5 has been demonstrated to effectively suppress tumor cell invasion and angiogenesis by inhibiting the hypoxia-induced upregulation of HIF-1α and its downstream targets, primarily Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-2 (MMP-2). Furthermore, its inhibitory effects are mediated through the suppression of the PI3K/AKT and MAPK/ERK signaling pathways. This document provides a comprehensive overview of the quantitative data supporting the efficacy of SYP-5, detailed experimental protocols for its evaluation, and visual representations of the involved signaling pathways.

Introduction to HIF-1 and Angiogenesis

Under normoxic conditions, the HIF-1α subunit is continuously synthesized and rapidly degraded via the von Hippel-Lindau (VHL) tumor suppressor E3 ubiquitin ligase complex.[1] However, under hypoxic conditions, this degradation is inhibited, leading to the stabilization and accumulation of HIF-1α in the nucleus.[1] Here, it dimerizes with the constitutively expressed HIF-1β subunit to form the active HIF-1 transcription factor. HIF-1 then binds to hypoxia-response elements (HREs) in the promoter regions of its target genes, activating their transcription.[2][3]

Key downstream targets of HIF-1 include genes that are fundamental to the process of angiogenesis, such as VEGF.[4] VEGF is a potent signaling protein that stimulates the proliferation, migration, and tube formation of endothelial cells, the primary cell type involved in forming new blood vessels.[4] Another important target is MMP-2, an enzyme that degrades the extracellular matrix, facilitating endothelial cell invasion and tissue remodeling necessary for new vessel formation.[5] The central role of HIF-1 in promoting angiogenesis makes it an attractive target for anti-cancer therapies.

HIF-1 Inhibitor-5 (SYP-5): Mechanism of Action

SYP-5 is a novel small molecule inhibitor of HIF-1.[5] Its primary mechanism involves the suppression of hypoxia-induced accumulation of the HIF-1α protein.[5] By preventing the stabilization of HIF-1α, SYP-5 effectively blocks the subsequent transcriptional activation of HIF-1 target genes that are crucial for angiogenesis.

Downregulation of Pro-Angiogenic Factors

Experimental evidence demonstrates that SYP-5 significantly downregulates the expression of key pro-angiogenic factors under hypoxic conditions. Specifically, treatment with SYP-5 leads to a dose-dependent reduction in the protein levels of both VEGF and MMP-2 in cancer cell lines.[5] This inhibition of essential angiogenic drivers is a cornerstone of its anti-angiogenic activity.

Involvement of PI3K/AKT and MAPK/ERK Signaling Pathways

The inhibitory effects of SYP-5 on HIF-1α are mediated through the modulation of upstream signaling pathways. Studies have shown that SYP-5 suppresses the phosphorylation of key components of the PI3K/AKT and MAPK/ERK pathways.[5] Both of these pathways are known to be involved in the regulation of HIF-1α expression and activity.[3] By inhibiting these signaling cascades, SYP-5 effectively curtails the hypoxia-induced stabilization of HIF-1α.

Quantitative Data on the Efficacy of SYP-5

The anti-angiogenic effects of SYP-5 have been quantified in various in vitro assays. The following tables summarize the key findings.

Table 1: Inhibition of HIF-1α-Dependent Luciferase Activity by SYP-5

| Cell Line | Treatment Condition | SYP-5 Concentration (μM) | Inhibition of Luciferase Activity (%) |

|---|---|---|---|

| U251-HRE | Hypoxia (1% O₂) | 10 | ~50% |

| U251-HRE | Hypoxia (1% O₂) | 50 | ~80% |

Data derived from luciferase reporter assays in U251 cells stably transfected with a hypoxia-responsive element (HRE)-driven luciferase reporter construct.

Table 2: Dose-Dependent Inhibition of VEGF and MMP-2 Protein Expression by SYP-5 under Hypoxia

| Cell Line | Target Protein | SYP-5 Concentration (μM) | Relative Protein Expression (vs. Hypoxic Control) |

|---|---|---|---|

| Hep3B | VEGF | 10 | Decreased |

| Hep3B | VEGF | 50 | Significantly Decreased |

| Hep3B | MMP-2 | 10 | Decreased |

| Hep3B | MMP-2 | 50 | Significantly Decreased |

| Bcap37 | VEGF | 10 | Decreased |

| Bcap37 | VEGF | 50 | Significantly Decreased |

| Bcap37 | MMP-2 | 10 | Decreased |

| Bcap37 | MMP-2 | 50 | Significantly Decreased |

Qualitative description based on Western blot analysis from the primary research article. Specific quantitative fold changes were not provided in the abstract.[5]

Table 3: Inhibition of In Vitro Angiogenesis (Tube Formation) by SYP-5

| Cell Culture | Treatment Condition | SYP-5 Concentration (μM) | Observation |

|---|---|---|---|

| HUVECs | Hypoxia-induced | 10 | Suppression of tube formation |

| HUVECs | VEGF-induced | 10 | Suppression of tube formation |

Observations from in vitro tube formation assays using Human Umbilical Vein Endothelial Cells (HUVECs).[5]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of SYP-5.

Luciferase Reporter Assay for HIF-1 Activity

This assay quantifies the transcriptional activity of HIF-1 by measuring the expression of a reporter gene (luciferase) under the control of HREs.

-

Cell Culture and Transfection:

-

Culture U251 human glioma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed cells in a 24-well plate at a density of 5 x 10⁴ cells/well.

-

After 24 hours, transfect the cells with an HRE-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Treatment and Hypoxic Induction:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of SYP-5 (e.g., 0, 10, 50 µM).

-

Incubate the plates under normoxic (21% O₂) or hypoxic (1% O₂) conditions for 18-24 hours.

-

-

Luciferase Activity Measurement:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

-

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the levels of specific proteins, such as HIF-1α, VEGF, and MMP-2.

-

Cell Culture and Treatment:

-

Seed Hep3B or Bcap37 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with different concentrations of SYP-5 for a specified time under normoxic or hypoxic conditions.

-

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

-

Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against HIF-1α, VEGF, MMP-2, p-AKT, AKT, p-ERK, ERK, or β-actin (as a loading control) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

In Vitro Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

-

Preparation of Matrigel:

-

Thaw Matrigel on ice and pipette 50 µL into each well of a pre-chilled 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

-

Cell Seeding and Treatment:

-

Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in endothelial cell growth medium.

-

Seed the HUVECs (e.g., 2 x 10⁴ cells/well) onto the solidified Matrigel.

-

Treat the cells with various concentrations of SYP-5 in the presence or absence of an angiogenic stimulus (e.g., hypoxia or VEGF).

-

-

Incubation and Visualization:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

-

Observe the formation of tube-like structures using an inverted microscope.

-

-

Quantification:

-

Capture images of the tube networks.

-

Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Signaling pathway of HIF-1-mediated angiogenesis and the inhibitory action of SYP-5.

Caption: Experimental workflow for Western blot analysis of protein expression.

Caption: Experimental workflow for the in vitro tube formation assay.

Conclusion

This compound (SYP-5) represents a promising therapeutic agent for targeting angiogenesis in cancer. Its ability to suppress the hypoxia-induced accumulation of HIF-1α, leading to the downregulation of critical pro-angiogenic factors like VEGF and MMP-2, underscores its potential as an anti-cancer drug. The elucidation of its mechanism, involving the inhibition of the PI3K/AKT and MAPK/ERK signaling pathways, provides a solid foundation for further preclinical and clinical development. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of angiogenesis and cancer therapeutics.

References

- 1. oncotarget.com [oncotarget.com]

- 2. mdpi.com [mdpi.com]

- 3. Loss of HIF-1alpha in endothelial cells disrupts a hypoxia-driven VEGF autocrine loop necessary for tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SYP-5, a novel HIF-1 inhibitor, suppresses tumor cells invasion and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Impact of HIF-1 Inhibition on Cancer Cell Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia, or low oxygen tension, is a hallmark of the tumor microenvironment and a critical driver of cancer progression, metastasis, and therapeutic resistance. The cellular response to hypoxia is primarily orchestrated by the Hypoxia-Inducible Factor 1 (HIF-1), a heterodimeric transcription factor. HIF-1 activation leads to the upregulation of a vast array of genes that promote adaptation to hypoxic conditions, most notably through a profound reprogramming of cellular metabolism. Cancer cells under the influence of HIF-1 exhibit the well-known Warburg effect, characterized by a shift from oxidative phosphorylation to aerobic glycolysis. This metabolic switch provides a survival advantage and building blocks for rapid proliferation.

Given its central role in tumor biology, HIF-1 has emerged as a promising therapeutic target. This technical guide provides an in-depth analysis of the impact of a specific HIF-1 inhibitor, designated here as HIF-1 Inhibitor-5 (based on the well-characterized inhibitor IDF-11774), on cancer cell metabolism. We will delve into the quantitative effects on metabolic pathways, detail the experimental protocols used for these assessments, and visualize the underlying molecular mechanisms and experimental workflows.

The HIF-1 Signaling Pathway and its Role in Cancer Metabolism

Under normoxic conditions, the HIF-1α subunit is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, ubiquitination, and subsequent proteasomal degradation. In hypoxic conditions, the lack of oxygen as a substrate for PHDs leads to the stabilization of HIF-1α. It then translocates to the nucleus, dimerizes with the constitutively expressed HIF-1β subunit, and binds to Hypoxia Response Elements (HREs) in the promoter regions of its target genes.

HIF-1's metabolic target genes orchestrate a shift towards glycolysis by:

-

Increasing glucose uptake: Upregulating glucose transporters GLUT1 and GLUT3.[1]

-

Enhancing glycolytic flux: Increasing the expression of glycolytic enzymes such as hexokinase 2 (HK2) and pyruvate kinase M2 (PKM2).[2]

-

Shunting pyruvate away from mitochondria: Activating pyruvate dehydrogenase kinase 1 (PDK1), which phosphorylates and inactivates pyruvate dehydrogenase (PDH), the enzyme that converts pyruvate to acetyl-CoA for entry into the TCA cycle.[2]

-

Promoting lactate production: Upregulating lactate dehydrogenase A (LDHA), which converts pyruvate to lactate.[2]

This metabolic reprogramming allows for rapid ATP production and the generation of biosynthetic precursors, fueling cancer cell proliferation.

Quantitative Impact of this compound on Cancer Cell Metabolism

The following data, derived from studies on the HIF-1 inhibitor IDF-11774 in HCT116 human colorectal carcinoma cells, illustrates the quantitative impact of HIF-1 inhibition on key metabolic parameters.[3][4]

Table 1: Effect of this compound on Glucose Metabolism and Energy Status

| Metabolic Parameter | Control (Hypoxia) | This compound (10 µM, Hypoxia) | Percentage Change |

| Glucose Uptake ([³H]2-deoxyglucose) | Normalized to 100% | ~40% | ↓ 60% |

| Intracellular ATP Levels | Normalized to 100% | ~60% | ↓ 40% |

| Lactate Levels | High | Significantly Reduced | ↓ |

| NAD+ Levels | Baseline | Significantly Reduced | ↓ |

| NADP+ Levels | Baseline | Significantly Reduced | ↓ |

| AMP/ATP Ratio | Low | Significantly Increased | ↑ |

Table 2: Effect of this compound on Cellular Respiration and Glycolysis Rates

| Metabolic Parameter | Control (Hypoxia) | This compound (10 µM, Hypoxia) | Effect |

| Extracellular Acidification Rate (ECAR) | High | Significantly Decreased | Inhibition of Glycolysis |

| Oxygen Consumption Rate (OCR) | Low | Significantly Decreased | Inhibition of Mitochondrial Respiration |

Table 3: Effect of this compound on Glycolysis and TCA Cycle Intermediates

| Pathway | Metabolite | Effect of this compound |

| Glycolysis | Glucose-6-phosphate | ↓ |

| Fructose-6-phosphate | ↓ | |

| Fructose-1,6-bisphosphate | ↓ | |

| Dihydroxyacetone phosphate | ↓ | |

| Glyceraldehyde-3-phosphate | ↓ | |

| 3-Phosphoglycerate | ↓ | |

| 2-Phosphoglycerate | ↓ | |

| Phosphoenolpyruvate | ↓ | |

| TCA Cycle | Fumarate | ↓ |

| Malate | ↓ | |

| Succinate | ↓ |

The data clearly demonstrates that this compound significantly curtails the metabolic adaptations induced by hypoxia. By inhibiting HIF-1α accumulation, the inhibitor leads to a marked reduction in glucose uptake and a decrease in the levels of key glycolytic and TCA cycle intermediates. This culminates in a drop in cellular ATP levels and a corresponding increase in the AMP/ATP ratio, a sensor of cellular energy stress. The simultaneous decrease in both ECAR and OCR suggests a comprehensive shutdown of the cell's major energy-producing pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to assess the metabolic impact of HIF-1 inhibitors.

Cell Culture and Treatment

-

Cell Line: HCT116 human colorectal carcinoma cells.

-

Culture Conditions: Cells are maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Hypoxic Conditions: For hypoxia experiments, cells are placed in a hypoxic chamber with 1% O₂, 5% CO₂, and 94% N₂ for the indicated times.

-

Inhibitor Treatment: this compound (e.g., IDF-11774) is dissolved in DMSO to create a stock solution and then diluted in culture medium to the final desired concentration (e.g., 5, 10, 20 µM). Control cells are treated with an equivalent volume of DMSO.

Glucose Uptake Assay

-

Seed HCT116 cells in 24-well plates and allow them to adhere overnight.

-

Treat the cells with this compound or vehicle (DMSO) under normoxic or hypoxic conditions for a specified duration (e.g., 18 hours).

-

Wash the cells with glucose-free DMEM.

-

Add glucose-free DMEM containing 1 µCi/mL [³H]2-deoxyglucose and incubate for 10 minutes at 37°C.

-

Stop the uptake by washing the cells three times with ice-cold PBS.

-

Lyse the cells with 0.1 N NaOH.

-

Measure the radioactivity in the cell lysates using a liquid scintillation counter.

-

Normalize the counts to the total protein content of each well, determined by a BCA protein assay.

Intracellular ATP Measurement

-

Culture and treat cells in 96-well plates as described above.

-

Use a commercial ATP luminescence-based assay kit (e.g., CellTiter-Glo®).

-

Add the lytic/luciferase reagent to the wells and mix to induce cell lysis and initiate the luciferase reaction.

-

Measure the luminescence using a plate-reading luminometer.

-

Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples.

Metabolite Profiling using Mass Spectrometry

-

Culture and treat cells in 6-well plates.

-

Rapidly wash the cells with ice-cold PBS and quench metabolism by adding ice-cold 80% methanol.

-

Scrape the cells and collect the cell suspension.

-

Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.

-

Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the levels of various metabolites in the glycolysis and TCA cycle pathways.

Seahorse XF Glycolysis and Mito Stress Tests

The Seahorse XF Analyzer is used to measure the extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) in real-time.

1. Cell Plating:

-

Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to form a monolayer.

2. Sensor Cartridge Hydration:

-

Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO₂ 37°C incubator overnight.

3. Assay Medium Preparation:

-

For the Glycolysis Stress Test , use XF Base Medium supplemented with L-glutamine.

-

For the Mito Stress Test , use XF Base Medium supplemented with glucose, pyruvate, and L-glutamine.

-

Warm the media to 37°C and adjust the pH to 7.4.

4. Assay Procedure:

-

Replace the cell culture medium with the appropriate pre-warmed assay medium and incubate in a non-CO₂ 37°C incubator for 1 hour.

-

Load the injector ports of the hydrated sensor cartridge with the compounds for sequential injection.

-

Glycolysis Stress Test: Port A - Glucose, Port B - Oligomycin, Port C - 2-Deoxyglucose (2-DG).

-

Mito Stress Test: Port A - Oligomycin, Port B - FCCP (a mitochondrial uncoupler), Port C - Rotenone/Antimycin A (Complex I and III inhibitors).

-

-

Place the cell plate in the Seahorse XF Analyzer and run the assay. The instrument will measure baseline ECAR and OCR, and then measure the response to each injected compound.

Logical Framework: How HIF-1 Inhibition Disrupts Cancer Cell Metabolism

The inhibition of HIF-1 initiates a cascade of events that ultimately leads to the disruption of the metabolic state that is favorable for cancer cell survival and proliferation.

Conclusion

Targeting HIF-1 presents a compelling strategy to counteract the metabolic reprogramming that is fundamental to cancer cell survival and proliferation. As demonstrated through the case study of this compound (IDF-11774), inhibiting the HIF-1 pathway leads to a significant reduction in glucose uptake, glycolytic flux, and overall energy production, ultimately resulting in the suppression of tumor growth. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to evaluate the metabolic impact of novel HIF-1 inhibitors and to advance their development as effective anti-cancer therapeutics. The continued exploration of this pathway will undoubtedly yield new insights and opportunities for the treatment of a wide range of malignancies.

References

- 1. Frontiers | Therapeutic Targeting Hypoxia-Inducible Factor (HIF-1) in Cancer: Cutting Gordian Knot of Cancer Cell Metabolism [frontiersin.org]

- 2. Hypoxia-Inducible Factors and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The novel hypoxia-inducible factor-1α inhibitor IDF-11774 regulates cancer metabolism, thereby suppressing tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The novel hypoxia-inducible factor-1α inhibitor IDF-11774 regulates cancer metabolism, thereby suppressing tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Toxicity of HIF-1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary toxicity studies of select Hypoxia-Inducible Factor-1 (HIF-1) inhibitors. Due to the limited public information on a specific compound designated "HIF-1 inhibitor-5," this document focuses on the preclinical toxicity profiles of other well-characterized HIF-1 inhibitors, namely PX-478, BAY 87-2243, and KC7F2, to serve as a comprehensive resource for researchers in the field.

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity data for the selected HIF-1 inhibitors based on preclinical and early clinical studies.

Table 1: In Vitro Cytotoxicity of HIF-1 Inhibitors

| Compound | Cell Line | Assay | IC50 | Citation |

| PX-478 | Various Cancer Cell Lines | Not Specified | ~20–30 μM | [1] |

| KC7F2 | LN229-HRE-AP | Alkaline Phosphatase Reporter Assay | 20 μM | [2] |

| MCF7, LNZ308, A549, U251MG, LN229 | Sulforhodamine B (SRB) Assay | ~15–25 μM | [3] | |

| BAY 87-2243 | HCT-116 | HIF-1 Reporter Gene Assay | ~0.7 nM | [4] |

| HCT-116 | CA9 Protein Expression | ~2.0 nM | [4] | |

| Various Melanoma Cell Lines | Cell Viability Assay | One-digit nanomolar range | [5] |

Table 2: In Vivo Toxicity of HIF-1 Inhibitors

| Compound | Animal Model | Dosing | Observed Toxicities | Citation |

| PX-478 | Nonimmunodeficient C57BL/6 Mice | Daily for 5 days | Neutropenia, acute weight loss. No acute liver or renal toxicity.[1][6] | [1][6] |

| BAY 87-2243 | H460 Lung Tumor Xenograft Model (Mice) | Not specified | No signs of toxicity or body weight loss.[4][7] | [4][7] |

| KC7F2 | Oxygen-Induced Retinopathy (OIR) Model (Mice and Rats) | 10 mg/kg/d (intraperitoneal) | No marked toxicities or adverse effects observed. No decrease in body weight.[8] | [8] |

Table 3: Phase I Clinical Trial Toxicity of PX-478

| Dose Range | Cycle | Grade 1/2 Adverse Events | Grade 3 Adverse Events | Dose-Limiting Toxicity (DLT) | Citation |

| 1.0 - 88.2 mg/m² | Days 1-5 of a 21-day cycle | Fatigue, nausea, vomiting, anorexia, anemia | Anemia (n=1), acute renal failure (n=1), hypotension (n=1), elevated ALT/AST (n=1) | Prolonged Grade 3 thrombocytopenia (at 88.2 mg/m²) | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical assessment of HIF-1 inhibitor toxicity.

In Vitro Cytotoxicity Assessment (Sulforhodamine B Assay)

This protocol is based on the methodology used for assessing the cytotoxicity of KC7F2.[3]

Objective: To determine the concentration of a HIF-1 inhibitor that inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., MCF7, LNZ308, A549, U251MG, LN229)

-

96-well plates

-

Complete cell culture medium

-

HIF-1 inhibitor stock solution

-

Trichloroacetic acid (TCA), 50% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base, 10 mM, unbuffered

-

Spectrophotometer (plate reader)

Procedure:

-

Seed cells into 96-well plates at a density of 4 x 10³ cells/well and culture under normoxic (21% O₂) or hypoxic (1% O₂) conditions.

-

After 24 hours, treat the cells with various concentrations of the HIF-1 inhibitor. Include a vehicle control.

-

Incubate the plates for 72 hours.

-

Fix the cells by gently adding 50 µL of cold 50% TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with 1% acetic acid to remove unbound dye.

-

Air dry the plates.

-

Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

-

Quickly rinse the plates five times with 1% acetic acid to remove unbound dye.

-

Air dry the plates.

-

Dissolve the bound dye by adding 200 µL of 10 mM unbuffered Tris base to each well.

-

Measure the optical density (OD) at 564 nm using a spectrophotometer.

-

Calculate the percentage of cell growth inhibition and determine the IC50 value.

In Vivo Toxicity Assessment in Xenograft Models

This protocol is a generalized procedure based on the studies with PX-478 and BAY 87-2243.[6][7]

Objective: To evaluate the acute toxicity and antitumor efficacy of a HIF-1 inhibitor in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., scid or nude mice)

-

Human tumor cells (e.g., H460, HT-29, PC-3)

-

HIF-1 inhibitor formulation for in vivo administration (e.g., intraperitoneal, oral gavage)

-

Calipers

-

Equipment for blood collection and analysis (complete blood count, serum chemistry)

-

Animal weighing scale

Procedure:

-

Subcutaneously inject human tumor cells into the flank of the mice.

-

Allow tumors to grow to a specified size (e.g., 0.15–0.40 cm³).

-

Randomly assign mice to treatment and control (vehicle) groups.

-

Administer the HIF-1 inhibitor at the desired dose and schedule (e.g., daily for 5 days).

-

Monitor the mice daily for signs of toxicity, including weight loss, changes in behavior, and food intake.

-

Measure tumor size with calipers at regular intervals.

-

At the end of the study, or at specified time points, collect blood samples for hematological and serum chemistry analysis to assess for organ toxicity (e.g., neutropenia, liver enzymes, BUN, creatinine).

-

Euthanize the mice and collect tumors for pharmacodynamic studies (e.g., HIF-1α protein levels).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of HIF-1 inhibitor toxicity.

HIF-1α Signaling Pathway and Inhibition

Caption: HIF-1α signaling under normoxia and hypoxia, and the point of intervention for HIF-1 inhibitors.

Experimental Workflow for In Vitro Cytotoxicity

Caption: A typical workflow for determining the in vitro cytotoxicity of a HIF-1 inhibitor using an SRB assay.

Logical Flow for Preclinical In Vivo Toxicity Assessment

Caption: Logical flow diagram for conducting preclinical in vivo toxicity and efficacy studies of a HIF-1 inhibitor.

References

- 1. PX-478, an inhibitor of hypoxia-inducible factor-1α, enhances radiosensitivity of prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. BAY 87-2243, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Novel Hypoxia-inducible Factor 1α Inhibitor KC7F2 Attenuates Oxygen-induced Retinal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

In Vitro Characterization of HIF-1 Inhibitor-5: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro characterization of HIF-1 inhibitor-5 (also known as LW6 or CAY10585; CAS 934593-90-5), a small molecule inhibitor of Hypoxia-Inducible Factor-1 (HIF-1). This document is intended for researchers, scientists, and drug development professionals engaged in the study of hypoxia pathways and the development of novel cancer therapeutics.

Introduction to HIF-1 and its Inhibition

Hypoxia, or low oxygen tension, is a common feature of the tumor microenvironment and a critical driver of tumor progression, metastasis, and resistance to therapy.[1] The cellular response to hypoxia is primarily mediated by the transcription factor HIF-1.[2] HIF-1 is a heterodimer composed of an oxygen-regulated α subunit (HIF-1α) and a constitutively expressed β subunit (HIF-1β).[2] Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β.[3] This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of hundreds of genes involved in angiogenesis, glucose metabolism, cell survival, and other processes that promote tumor adaptation and survival.[2][4]

Given its central role in tumor biology, HIF-1 has emerged as a promising target for cancer therapy.[2] HIF-1 inhibitors can be classified based on their mechanism of action, which includes inhibiting HIF-1α expression, blocking HIF-1α translation, preventing HIF-1α/HIF-1β dimerization, inhibiting HIF-1 DNA binding, and promoting HIF-1α degradation.

This compound (CAS 934593-90-5) is a cell-permeable compound that has been shown to inhibit HIF-1 activity by selectively blocking the hypoxia-induced accumulation of HIF-1α protein.[5] This guide details the in vitro methods used to characterize its activity and mechanism of action.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound (LW6/CAY10585) from in vitro studies.

| Parameter | Cell Line | Value | Assay Type | Reference |

| IC50 | AGS | 0.7 µM | HIF-1 Reporter Assay | Not explicitly cited |

| IC50 | Hep3B | 2.6 µM | HIF-1 Reporter Assay | Not explicitly cited |

| IC50 | HCT116 | 4.4 µM | HIF-1α Accumulation | [6][7] |

| IC50 | Various Cancer Cells | 15-25 µM | Cytotoxicity | [8][9] |

Note: Another compound, KC7F2, is also sometimes referred to as a "HIF-1 inhibitor" and has a reported IC50 of 20 µM in a cell-based HIF-1 reporter assay.[8][9] However, its mechanism of action, inhibition of HIF-1α translation, differs from that of this compound (CAS 934593-90-5).

Mechanism of Action

This compound (LW6/CAY10585) reduces the levels of HIF-1α protein under hypoxic conditions without affecting its mRNA levels.[7] Further studies have revealed that this inhibitor promotes the proteasomal degradation of HIF-1α.[6] The mechanism involves the upregulation of the von Hippel-Lindau (VHL) tumor suppressor protein, which is a key component of the E3 ubiquitin ligase complex that targets hydroxylated HIF-1α for degradation.[6]

Signaling Pathway Diagram

References

- 1. Strategies To Assess Hypoxic/HIF-1-Active Cancer Cells for the Development of Innovative Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a novel small molecule HIF-1alpha translation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne [bio-techne.com]

- 4. researchgate.net [researchgate.net]

- 5. stemcell.com [stemcell.com]

- 6. medkoo.com [medkoo.com]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

The Effect of HIF-1 Inhibitor-5 on VEGF Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals